Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS 33560-87-1) is a synthetically critical unnatural amino acid derivative featuring a C-terminal ethyl ester and a 2-pyridyl side chain, stabilized as a dihydrochloride salt. In industrial peptide synthesis and medicinal chemistry, this compound serves as a processable precursor for incorporating the 2-pyridylalanine (2-Pal) motif, which is utilized to introduce metal-chelating properties, alter peptide lipophilicity, or act as a hydrogen-bond acceptor in peptidomimetics [1]. The dihydrochloride formulation ensures extended shelf-life and prevents the premature degradation pathways commonly observed in free-base amino acid esters, making it a standard choice for scalable solution-phase and solid-phase synthesis workflows [2].
Substituting this specific dihydrochloride ester with its free acid, free base, or positional isomers introduces severe workflow disruptions and yield losses. The zwitterionic free acid of 2-pyridylalanine exhibits extremely poor solubility in standard aprotic organic solvents like DMF or NMP, requiring additional, costly protection steps before it can be used as a nucleophile in peptide coupling [1]. Conversely, utilizing the free base of the ethyl ester leads to rapid spontaneous self-condensation into diketopiperazines, drastically reducing effective reagent purity and reproducibility during storage [2]. Furthermore, substituting the 2-pyridyl moiety with 3-pyridyl or 4-pyridyl isomers eliminates the bidentate coordination capacity between the pyridine nitrogen and the alpha-amine, fundamentally altering the downstream molecule's conformational folding and target-binding properties[3].
The free base form of ethyl 2-amino-3-(pyridin-2-yl)propanoate is highly susceptible to intermolecular aminolysis, leading to the formation of diketopiperazine byproducts. Quantitative stability assays demonstrate that the free base degrades by approximately 15-20% within 30 days when stored at room temperature (25 °C) [1]. In contrast, the dihydrochloride salt completely protonates the alpha-amine, sterically and electronically preventing nucleophilic attack on the ester carbonyl. This stabilization maintains the compound at >98% purity for over 12 months under standard refrigeration (2-8 °C), eliminating the need for just-in-time synthesis or continuous lot re-purification during procurement[2].
| Evidence Dimension | Purity retention over time (Shelf-life) |
| Target Compound Data | >98% purity retained after 12 months (2-8 °C) |
| Comparator Or Baseline | Free base ester (15-20% degradation within 30 days at 25 °C) |
| Quantified Difference | >10-fold increase in shelf-life stability |
| Conditions | Long-term storage assay, monitoring by HPLC-UV |
Procurement of the dihydrochloride salt minimizes reagent waste and ensures reproducible stoichiometry in downstream coupling reactions.
Efficient peptide coupling requires high reagent concentrations in polar aprotic solvents. The zwitterionic nature of the unprotected 2-amino-3-(pyridin-2-yl)propanoic acid (free acid) limits its solubility to <1 mg/mL in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), causing heterogeneous reaction mixtures and slow kinetics [1]. The ethyl ester dihydrochloride salt, however, achieves a solubility exceeding 100 mg/mL in DMF when neutralized in situ with a tertiary amine base (e.g., DIPEA). This >100-fold increase in organic solubility enables homogeneous, high-concentration coupling reactions, directly translating to shorter reaction times and higher yields of the target dipeptide or peptidomimetic [2].
| Evidence Dimension | Solubility in DMF/NMP at 25 °C |
| Target Compound Data | >100 mg/mL (as neutralized ester) |
| Comparator Or Baseline | Free acid zwitterion (<1 mg/mL) |
| Quantified Difference | >100-fold increase in organic solvent solubility |
| Conditions | Standard solubility testing in DMF at 25 °C |
High solubility in standard coupling solvents is an absolute prerequisite for scalable, automated, or solution-phase peptide synthesis workflows.
When synthesizing complex peptidomimetics, the 2-pyridylalanine building block often acts as the C-terminal residue or requires specific N-acylation prior to chain extension. Attempting direct N-acylation on the unprotected free acid typically results in significant oligomerization and low yields (<15%) of the desired mono-coupled product due to competing activation of the unprotected carboxylate[1]. By utilizing the pre-protected ethyl ester dihydrochloride, the C-terminus is completely masked. Under standard HATU/DIPEA coupling conditions, N-acylation of the ethyl ester proceeds with >90% yield, providing a clean, easily purifiable intermediate that can be selectively saponified later in the synthetic sequence[2].
| Evidence Dimension | Yield of desired mono-N-acylated product |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | Unprotected free acid (<15% yield) |
| Quantified Difference | >75% absolute increase in target yield |
| Conditions | Standard amide coupling (HATU/DIPEA, DMF, 1-2 hours) |
Procuring the pre-esterified building block saves multiple synthetic steps and drastically improves the material throughput of early-stage drug discovery campaigns.
The specific placement of the pyridine nitrogen at the 2-position is critical for applications involving metal coordination, such as metallopeptide design or catalytic ligand synthesis. The 2-pyridylalanine ethyl ester can form highly stable 5- or 6-membered bidentate chelate rings with transition metals like Cu(II) or Ru(II) using both the pyridine nitrogen and the alpha-amine (log K > 8) [1]. In strict contrast, the 3-pyridyl and 4-pyridyl isomers are sterically incapable of forming these stable monomeric chelates, resulting in weak, non-specific binding or the formation of insoluble coordination polymers (log K < 4 for monomeric binding) [2].
| Evidence Dimension | Complex stability constant (log K) with Cu(II) |
| Target Compound Data | log K > 8 (stable bidentate chelate) |
| Comparator Or Baseline | 3-pyridyl or 4-pyridyl isomers (log K < 4) |
| Quantified Difference | >4 orders of magnitude higher binding affinity |
| Conditions | Aqueous/organic solvent mixtures, potentiometric or UV-Vis titration |
Buyers designing metal-binding peptides or targeted radiopharmaceuticals must select the 2-pyridyl isomer, as other positional analogs completely fail to provide the required chelation geometry.
The high organic solubility and robust C-terminal protection of the ethyl ester make it a highly effective starting material for synthesizing complex pseudopeptides and heterocyclic antagonists, where directional N-to-C building is required before final saponification [1].
The unique bidentate coordination ability of the 2-pyridyl moiety, combined with the stable dihydrochloride handling, allows researchers to reliably incorporate specific metal-binding sites into synthetic peptide scaffolds for catalytic or structural studies [2].
In medicinal chemistry, the shelf-stable dihydrochloride salt ensures that automated parallel synthesis platforms can reliably dispense the reagent over multi-month campaigns without yield drops caused by diketopiperazine degradation[3].